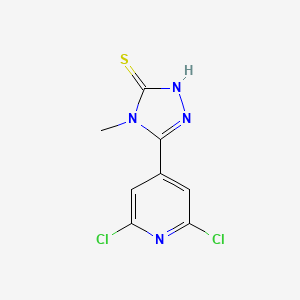
5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with two chlorine atoms and the triazole ring is substituted with a methyl group and a thiol group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through ring cleavage methodologies. For example, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole and pyridine rings, as well as the various substituents. The dichloropyridinyl group would likely contribute to the electron-withdrawing character of the molecule, while the thiol and methyl groups would provide unique reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the electron-withdrawing dichloropyridinyl group and the electron-donating methyl and thiol groups would likely influence its reactivity, polarity, and solubility .
Applications De Recherche Scientifique
Synthesis and Characterization
Research on derivatives of "5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol" has primarily focused on the synthesis and characterization of compounds with potential biological activities. For instance, studies have reported the synthesis of various triazolothiadiazines and triazolothiadiazoles containing chloropyridin moieties, with detailed characterization based on elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data. These synthesized compounds have been explored for their antibacterial and insecticidal activities, highlighting their potential as bioactive molecules (Holla et al., 2006).
Biological Studies
Another facet of research on this compound involves evaluating its derivatives for antimicrobial properties. For example, derivatives have been synthesized and tested against various microbial strains, showing promising antibacterial activities. This indicates the potential utility of these compounds in developing new antimicrobial agents (Bayrak et al., 2009). Furthermore, compounds have been designed and synthesized with specific modifications to enhance their antimicrobial efficacy against standard Gram-positive and Gram-negative microorganism strains, showcasing the role of structural modifications in optimizing biological activity (Karpun et al., 2021).
Antitubercular and Antifungal Activities
Research also extends to the pharmacological evaluation of synthesized compounds for their antitubercular and antifungal activities. These studies are crucial for discovering new treatments for tuberculosis and fungal infections, addressing the need for more effective and safer therapeutic options. The exploration of thiazolidinones and Mannich bases of triazole derivatives has shown significant potential in this area, contributing to the broader understanding of the chemical basis for antimicrobial and antitubercular activity (Dave et al., 2007).
Corrosion Inhibition
Beyond biological applications, derivatives of "5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol" have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solutions. This research suggests the potential industrial applications of these compounds in protecting metals from corrosion, thereby extending the lifespan of metal components and structures (Ansari et al., 2014).
Orientations Futures
The future directions for research on this compound could include further investigation into its synthesis, reactivity, and potential applications. Given the presence of the pyridine and triazole rings, which are common in many bioactive compounds, it could be of interest in the development of new pharmaceuticals or agrochemicals .
Propriétés
IUPAC Name |
3-(2,6-dichloropyridin-4-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4S/c1-14-7(12-13-8(14)15)4-2-5(9)11-6(10)3-4/h2-3H,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXITHVYKIYFNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC(=NC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353221 |
Source


|
| Record name | 5-(2,6-Dichloropyridin-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
266679-15-6 |
Source


|
| Record name | 5-(2,6-Dichloropyridin-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





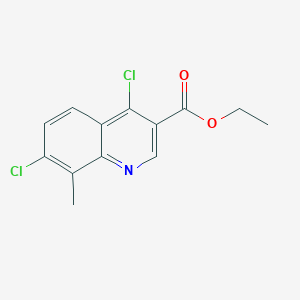
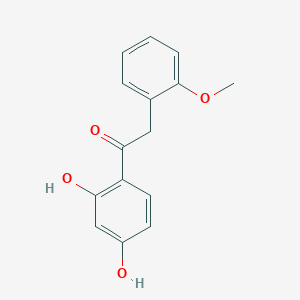
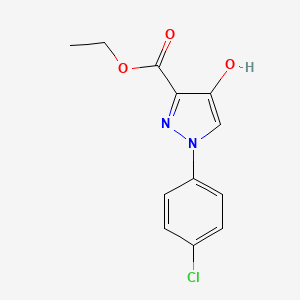
![4-[(2-Chlorobenzyl)oxy]aniline](/img/structure/B1348942.png)
![4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1348944.png)
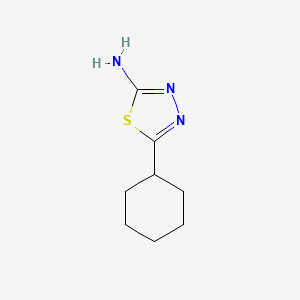

![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348952.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348953.png)
![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348954.png)